N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C10H8N6OS2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H8N6OS2/c17-7(13-9-12-3-5-18-9)6-19-10-15-14-8-11-2-1-4-16(8)10/h1-5H,6H2,(H,12,13,17) |
InChI Key |
OTMFVKQMHOLGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2SCC(=O)NC3=NC=CS3)N=C1 |
Origin of Product |
United States |
Biological Activity
N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.
Structure and Synthesis
The compound features a thiazole ring , a triazolo-pyrimidine moiety , and an acetamide functional group linked through a sulfanyl bridge. The intricate structure suggests potential interactions with various biological targets, including enzymes and receptors. The synthesis typically involves multi-step pathways that require careful control of reaction conditions to yield the desired compound effectively .
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄OS |
| Molecular Weight | 284.33 g/mol |
| CAS Number | 1282118-09-5 |
| Structural Components | Thiazole, Triazolo-pyrimidine, Acetamide |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities. This compound shows promising results in several areas:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against colon cancer (GI50 values ranging from 0.41 to 0.69 μM), melanoma (GI50 values of 0.48 to 13.50 μM), and ovarian cancer (GI50 values between 0.25 to 5.01 μM) .
- The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole or triazole components can enhance anticancer properties .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- A study reported the synthesis of various thiazole-containing compounds and their evaluation against a panel of cancer cell lines. The most active compounds demonstrated significant cytotoxicity and were further analyzed for their SAR .
- Another research focused on the synthesis of thiazolidinone derivatives which showed dual anti-inflammatory and antimicrobial activities, indicating the potential for developing multi-functional therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit notable antimicrobial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives that demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The thiazole and triazole moieties contribute to the compound's ability to disrupt microbial growth, making it a candidate for developing new antibiotics.
Anticancer Potential
The anticancer properties of N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide have been investigated through various in vitro studies. Compounds containing similar structures have shown efficacy in inhibiting tumor cell proliferation. For instance, a related study on triazolo derivatives indicated their potential as anticancer agents by targeting specific signaling pathways involved in cancer progression .
Antimalarial Research
In silico studies have suggested that compounds similar to this compound may serve as potential antimalarial agents. Virtual screening and molecular docking techniques identified several derivatives with promising inhibitory concentrations against Plasmodium falciparum, the causative agent of malaria . These findings underscore the compound's potential in combating malaria through targeted drug design.
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of triazole-based compounds have revealed their ability to modulate inflammatory responses. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The thiazole ring enhances the compound's interaction with biological targets involved in inflammatory pathways.
Synthesis and Characterization Techniques
The synthesis of this compound typically involves multi-step reactions including heterocyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazole and thiazole rings can lead to enhanced potency and selectivity towards specific biological targets . This approach aids in designing more effective therapeutic agents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge serves as a key reactive site. In ethanol with sodium ethoxide, this group participates in nucleophilic displacement reactions. For example:
-
Reaction with 2-chloro-N-arylacetamides : Forms intermediates like 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide (e.g., 3a–d in ), which further cyclize under basic conditions to yield thieno[2,3-b]pyridine derivatives (e.g., 4a–d ) in 81–88% yields .
-
Alkylation : Reacts with alkyl halides (e.g., 2-bromoacetophenone) in the presence of K₂CO₃ to generate S-alkylated products, as seen in the synthesis of thienopyridine-carbonyl hybrids .
Cyclization and Heterocycle Formation
The triazolo-pyrimidine moiety facilitates cyclization under catalytic or thermal conditions:
-
Piperazine-linked dimers : Reacts with 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) to form bis-sulfanylacetamide derivatives (e.g., 11a,b ), which exhibit symmetrical molecular architectures confirmed by ¹H NMR .
-
Thieno[2,3-b]pyridine synthesis : Heating intermediates like 3a–d with NaOEt induces cyclization, forming fused thienopyridine rings (e.g., 4a–d ) .
Cross-Coupling Reactions
The thiazole and triazolo-pyrimidine rings enable participation in metal-catalyzed coupling:
-
Sonogashira coupling : Iodo-substituted derivatives react with terminal alkynes (e.g., 4-ethylnylanisole) in the presence of Pd(PPh₃)₄, yielding alkynylated products (e.g., 7 ) .
-
Suzuki-Miyaura coupling : Boronic acids (e.g., 4-methoxyphenylboronic acid) react with halogenated intermediates to form biaryl structures (e.g., 5 ) .
Condensation and Rearrangement
-
Boulton-Katritzky rearrangement : Under microwave irradiation, intermediates undergo transamidation and cyclization to form 1,2,4-triazolo[1,5-a]pyridines .
-
Knoevenagel condensation : Reacts with aldehydes (e.g., aromatic aldehydes) in ethanol/piperidine to yield arylidene derivatives (e.g., 9a–n ) .
Functional Group Transformations
-
Amidation : The acetamide group reacts with acyl chlorides (e.g., chloroacetyl chloride) to form secondary amides (e.g., 11 ) .
-
Thiocyanation : Treatment with ammonium thiocyanate introduces -SCN groups at the benzothiazole ring, enhancing antitubercular activity .
Table 1: Key Reaction Conditions and Yields
Mechanistic Insights
-
Cyclization pathways : Intermediate A (from transamidation) undergoes intramolecular nucleophilic attack, forming a six-membered transition state (B ), followed by dehydration to yield fused heterocycles .
-
Suzuki coupling : Oxidative addition of Pd⁰ to the C–I bond precedes transmetallation with boronic acids and reductive elimination to form biaryl products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinoxaline Derivatives
A key analog, 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide (), replaces the pyrimidine ring with a quinoxaline system. This structural expansion enhances aromatic surface area, facilitating DNA intercalation and topoisomerase II (TopoII) inhibition. The fluorophenyl group likely improves target affinity and metabolic stability. In vitro studies demonstrate potent cytotoxicity against HePG-2, Hep-2, and Caco-2 cancer cell lines, with mechanisms involving G2/M cell cycle arrest and apoptosis induction . Compared to the target compound, the quinoxaline derivative’s larger aromatic system may confer stronger DNA interaction but could reduce selectivity due to off-target effects.
Benzothiazole-Containing Analogs
Compounds such as 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide () and N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () incorporate benzothiazole moieties. The hydroxypropyl and chlorophenyl substituents may improve solubility or target binding, respectively. However, the target compound’s simpler thiazole structure could offer better synthetic accessibility and reduced toxicity risks .
Substituent Variations on Triazolopyrimidine Core
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide () introduces a 3,4-dimethoxyphenyl group on the thiazole and a methyl group on the triazolopyrimidine. With a molecular weight of 442.51 g/mol, this analog exceeds the likely weight of the target compound, possibly affecting pharmacokinetic properties such as absorption and distribution .
Patent-Based Triazolopyrazine Derivatives
European patent applications () describe compounds like N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide, which replace pyrimidine with pyrazine and add cyclopentyl or tetrahydro-pyran groups. These modifications likely aim to optimize steric fit and selectivity for kinase or enzyme targets. While activity data are unavailable, the structural complexity suggests a focus on improving target engagement and oral bioavailability compared to the simpler pyrimidine-based target compound .
Preparation Methods
Formation of the Thiazole Ring
The first step involves the formation of the thiazole ring, which can be achieved through the condensation of appropriate aldehydes with thioamide derivatives. This reaction is crucial for establishing the foundational structure of the compound.
Synthesis of Triazolo-Pyrimidine Moiety
The next step is the synthesis of the triazolo-pyrimidine moiety. This can be accomplished by cyclization reactions involving hydrazine derivatives and suitable precursors such as pyrimidines. The use of catalysts or specific solvents can enhance the yield and purity of this intermediate.
Introduction of Sulfanyl Group
Once the thiazole and triazolo-pyrimidine structures are formed, the sulfanyl group is introduced through nucleophilic substitution reactions. Common reagents include sulfur sources such as thiols or sulfides.
Formation of Acetamide Linkage
The final step involves forming the acetamide linkage, typically through acylation reactions using acyl chlorides or anhydrides. This step is critical as it completes the structure of N-(1,3-thiazol-2-yl)-2-(triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide.
Reagents and Conditions
The synthesis requires various reagents and solvents to facilitate each reaction step effectively:
Common Solvents : Dimethyl sulfoxide (DMSO), ethanol, and water are frequently used due to their ability to dissolve reactants and assist in reaction progress.
Reagents :
- Aldehydes for thiazole formation
- Hydrazine derivatives for triazolo-pyrimidine synthesis
- Thiols or sulfides for introducing the sulfanyl group
- Acyl chlorides or anhydrides for forming the acetamide linkage
Reaction Conditions
Controlling reaction conditions such as temperature, pH, and time is essential for optimizing yields and minimizing by-products:
Temperature : Reactions are often conducted at elevated temperatures to increase reaction rates but must be monitored to prevent decomposition.
pH Control : Maintaining an optimal pH can influence reaction pathways and product stability.
Research Findings
Recent studies have highlighted several aspects related to the biological activity and potential applications of N-(1,3-thiazol-2-yl)-2-(triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide:
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities such as:
- Anticancer properties through DNA intercalation
- Enzyme inhibition impacting various metabolic pathways
- Potential antimicrobial effects
Mechanism of Action
The mechanism involves interaction with specific molecular targets within cells, leading to inhibition of critical enzymes or modulation of receptor activities.
Summary Table of Preparation Methods
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Formation of Thiazole Ring | Aldehydes, Thioamides |
| 2 | Synthesis of Triazolo-Pyrimidine | Hydrazine Derivatives |
| 3 | Introduction of Sulfanyl Group | Thiols/Sulfides |
| 4 | Formation of Acetamide Linkage | Acyl Chlorides/Anhydrides |
Q & A
Basic: What are the standard synthetic protocols for preparing N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide, and how is structural confirmation achieved?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes a universal method using K₂CO₃ as a base in dry acetone to facilitate thiol-alkylation between heterocyclic thiols and chloroacetamide derivatives, yielding 68–74% . Structural confirmation relies on 1H NMR (e.g., resonance peaks for thiazole protons at δ 7.2–7.5 ppm), IR (C=O stretching ~1650–1700 cm⁻¹), LC-MS (exact mass verification), and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Advanced: How can steric and electronic challenges in synthesizing triazolopyrimidine-acetamide derivatives with ortho-substituents be addressed?
Methodological Answer:
Steric hindrance and electronic deactivation from ortho-substituents (e.g., bulky or electron-rich groups) reduce reaction efficiency. highlights using 3-picoline or 3,5-lutidine as bases with N-arylsulfilimine catalysts (1–10 mol%) to accelerate coupling between sulfonyl chlorides and triazolopyrimidine-amines. This approach mitigates steric effects via π-π interactions and enhances electrophilicity of sulfonyl chlorides, improving yields to >75% in sterically demanding cases .
Basic: What in vitro assays are recommended for initial pharmacological screening of this compound?
Methodological Answer:
Primary screens include:
- Kinase inhibition assays (e.g., BRD4 inhibition via AlphaScreen, IC₅₀ determination) .
- Antimicrobial activity via broth microdilution (MIC against Gram+/− bacteria, fungi) .
- Cytotoxicity profiling (MTT assay on cancer cell lines, e.g., IC₅₀ values in nM–µM range) .
Secondary assays may involve PASS software predictions for target prioritization (e.g., antiexudative, anticancer activities) .
Advanced: How can researchers resolve contradictions between computational predictions (e.g., PASS) and experimental biological data?
Methodological Answer:
Discrepancies often arise from oversimplified docking models or unaccounted pharmacokinetic factors. To address:
- Molecular dynamics simulations : Refine docking poses by simulating ligand-protein interactions over 100+ ns to assess stability .
- ADMET profiling : Evaluate solubility (HPLC logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2/PAMPA) to identify bioavailability issues .
- Dose-response validation : Repeat assays with adjusted concentrations (e.g., µM to nM) and orthogonal methods (e.g., SPR for binding affinity) .
Basic: What strategies enhance the aqueous solubility of this hydrophobic triazolopyrimidine derivative?
Methodological Answer:
- Derivatization : Introduce polar groups (e.g., -OH, -COOH) via acetamide side-chain modification .
- Co-solvent systems : Use DMSO/PEG400 mixtures (≤10% v/v) in in vitro studies to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve dispersibility and cellular uptake .
Advanced: What in vivo models are suitable for evaluating the antiexudative or anti-inflammatory potential of this compound?
Methodological Answer:
- Formalin-induced paw edema in rats : Measure edema volume reduction (%, vs. control) at 1–24 h post-administration (oral/IP). Dose ranges: 10–50 mg/kg .
- LPS-induced acute lung injury (ALI) in mice : Assess bronchoalveolar lavage fluid (BALF) for inflammatory cytokines (IL-6, TNF-α) via ELISA .
- Histopathology : Tissue sections stained with H&E to quantify neutrophil infiltration .
Basic: How is target selectivity (e.g., BRD4 vs. other bromodomains) assessed for this compound?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Screen against recombinant bromodomains (BRD2, BRD3, BRD4) to calculate KD values. Selectivity ratios (e.g., BRD4 KD = 50 nM vs. BRD2 KD = 500 nM) indicate specificity .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in cells by measuring protein thermal stability shifts via Western blot .
Advanced: What analytical techniques are critical for metabolite identification in pharmacokinetic studies?
Methodological Answer:
- UHPLC-QTOF-MS : High-resolution mass spectrometry (HRMS) with MSE data acquisition to fragment parent ions (m/z 337.1065 for the compound) and identify Phase I/II metabolites .
- <sup>14</sup>C Radiolabeling : Track metabolite distribution in plasma/tissues using scintillation counting .
- NMR-based metabolomics : Compare <sup>1</sup>H-NMR spectra of pre-/post-dose biofluids to map metabolic pathway perturbations .
Basic: How can reaction yields be optimized during scale-up synthesis?
Methodological Answer:
- Solvent selection : Replace DMF with acetone or THF to reduce side reactions (e.g., Hofmann elimination) .
- Catalyst recycling : Immobilize 3-picoline on silica gel for reuse in coupling reactions, reducing costs by 30% .
- Process control : Monitor reaction progress via inline FTIR (e.g., disappearance of thiol S-H stretch at 2550 cm⁻¹) .
Advanced: What computational tools are recommended for elucidating structure-activity relationships (SAR) in this class of compounds?
Methodological Answer:
- 3D-QSAR (CoMFA/CoMSIA) : Align analogs using thiazole-triazolopyrimidine cores to derive contour maps for electrostatic/hydrophobic contributions .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -CH3 vs. -Cl) to predict potency changes .
- ADMET Predictor™ : Simulate bioavailability and toxicity profiles (e.g., hERG inhibition risk) to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
